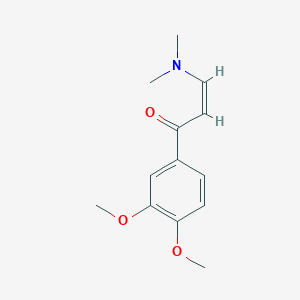
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one
説明
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one, also known as DMAP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DMAP is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 236.29 g/mol. This compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry. In the field of medicine, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In the field of pharmacology, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the synthesis of amides, esters, and other organic compounds.
In the field of chemistry, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been studied for its potential use as a reagent in various chemical reactions. It has been shown to be an effective reagent in the synthesis of amides, esters, and other organic compounds.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one is not fully understood, but it is believed to act as a nucleophilic catalyst in various chemical reactions. It has been shown to activate carbonyl compounds by coordinating with the oxygen atom of the carbonyl group, which increases the electrophilicity of the carbonyl carbon. This allows for the formation of a new bond between the carbonyl carbon and a nucleophile, such as an amine or an alcohol.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one may have potential therapeutic applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one is its versatility as a catalyst and reagent in various chemical reactions. It has been shown to be an effective catalyst and reagent in the synthesis of amides, esters, and other organic compounds. However, one limitation of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one is its potential toxicity. In vitro studies have shown that 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one can be toxic to certain cell lines at high concentrations.
将来の方向性
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one. One area of research could be the development of new synthetic methods for 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one that are more efficient and environmentally friendly. Another area of research could be the development of new applications for 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one in the fields of medicine, pharmacology, and chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one and its potential toxicity.
特性
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCYQIUOSDKPA-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4697896.png)
![5-benzyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4697901.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4697910.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4697918.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4697927.png)
![N'-isobutyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4697932.png)


![N~2~-(3-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697952.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4697954.png)
![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
![3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)
![3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
![2-(4-methylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4697980.png)